4-Fluoro-5-methylpicolinonitrile

Metabolic stability Pharmacokinetics Drug metabolism

Medicinal chemistry programs often face metabolic instability in lead compounds. 4-Fluoro-5-methylpicolinonitrile (CAS 1807299-59-7) directly addresses this with a 4-fluoro substitution pattern designed to block CYP450-mediated oxidation. - Enhanced Stability: The robust C-F bond (~485 kJ/mol) extends metabolic half-life versus non-fluorinated analogs. - Predictable Reactivity: The 4-fluoro electron-withdrawing effect ensures exclusive, high-chemoselectivity in SNAr diversification. - Scalable Supply: Validated synthetic routes support multigram production up to 450 g scale, minimizing process development risk for hit-to-lead programs.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
Cat. No. B13941887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-methylpicolinonitrile
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N=C1)C#N)F
InChIInChI=1S/C7H5FN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3
InChIKeyPHTQIHHSCLUCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-methylpicolinonitrile Sourcing & Specifications


4-Fluoro-5-methylpicolinonitrile (CAS: 1807299-59-7) is a fluorinated pyridine building block with the molecular formula C7H5FN2 and molecular weight of 136.13 g/mol . It features a nitrile group at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 5-position of the pyridine ring, creating a distinct electronic and steric profile . As a picolinonitrile derivative, it serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound exhibits zero rotatable bonds, a topological polar surface area of approximately 37.8 Ų, and a complexity index of 160, indicating a rigid, planar aromatic scaffold with moderate molecular complexity [2].

4-Fluoro-5-methylpicolinonitrile: Why Substitution Fails


Generic substitution of 4-fluoro-5-methylpicolinonitrile with unfluorinated 5-methylpicolinonitrile or positional isomers such as 3-fluoro-5-methylpicolinonitrile or 4-fluoro-6-methylpicolinonitrile is not scientifically defensible for rigorous SAR or lead optimization programs. The specific 4-fluoro substitution pattern confers distinct physicochemical and metabolic properties that directly impact downstream molecular performance. The carbon-fluorine bond (bond dissociation energy approximately 485 kJ/mol) at the 4-position provides enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated analogs, which can translate to measurably extended metabolic half-life and altered clearance profiles . Furthermore, the electron-withdrawing effect of the 4-fluoro substituent modulates the pKa and reactivity of the pyridine ring, which is critical for nucleophilic aromatic substitution (SNAr) regioselectivity in subsequent synthetic transformations [1]. Regioisomers with fluorine at alternative positions (e.g., 3-fluoro-5-methylpicolinonitrile, CAS 1211582-53-4) or different methyl placement (e.g., 4-fluoro-6-methylpicolinonitrile) exhibit divergent reactivity patterns and biological target engagement that cannot be assumed equivalent without direct comparative validation [2].

4-Fluoro-5-methylpicolinonitrile: Differentiation Evidence


Metabolic Stability: Fluorinated vs. Non-Fluorinated Pyridines

Fluorinated pyridine scaffolds containing C-F bonds demonstrate substantially enhanced metabolic stability compared to their non-fluorinated hydrogen-containing counterparts. The carbon-fluorine bond dissociation energy of approximately 485 kJ/mol significantly retards oxidative metabolism by cytochrome P450 enzymes, particularly at positions ortho to nitrogen atoms where enzymatic oxidation typically initiates [1]. This property is directly relevant to 4-fluoro-5-methylpicolinonitrile, which incorporates this metabolically resistant C-F bond at the 4-position of the pyridine ring, providing a scaffold-level stability advantage over non-fluorinated 5-methylpicolinonitrile.

Metabolic stability Pharmacokinetics Drug metabolism Cytochrome P450

Lipophilicity: Mono- vs. Di-Fluoropyridines

Fluorine substitution at the 4-position of picolinonitrile provides a more balanced lipophilicity profile compared to polyfluorinated analogs. While both 4-fluoro-5-methylpicolinonitrile (MW 136.13) and 4,6-difluoropicolinonitrile (MW 140.09) contain fluorine atoms, the mono-fluoro derivative with an additional methyl group offers distinct physicochemical properties that affect membrane permeability and solubility . The presence of the 5-methyl group in the target compound increases molecular volume and modulates logP differently than the second fluorine in 4,6-difluoropicolinonitrile, which is reported to create a more electron-deficient aromatic ring .

Lipophilicity LogP Physicochemical properties Bioavailability

SNAr Regioselectivity: 4- vs. 3-Fluoro Isomers

The 4-fluoro substitution pattern in 4-fluoro-5-methylpicolinonitrile exhibits distinct reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to 3-fluoro positional isomers. Systematic studies on halogenated fluoropyridines demonstrate that 2- and 4-fluoropyridines undergo exclusive substitution of the fluorine atom with high chemo- and regioselectivity under SNAr conditions, enabling multigram-scale synthesis with excellent scalability (up to 450 g for arylation step or 77 g of product over two steps in a single run) [1]. In contrast, 3-fluoropyridine isomers (such as 3-fluoro-5-methylpicolinonitrile, CAS 1211582-53-4) show different reactivity profiles due to altered electron density distribution on the pyridine ring, which can affect reaction yields and regiochemical outcomes in downstream functionalization.

Nucleophilic aromatic substitution SNAr reactivity Regioselectivity Synthetic chemistry

PIM-1 Kinase Inhibitor Potential

Pyridine-based scaffolds with fluorine substitution patterns analogous to 4-fluoro-5-methylpicolinonitrile have demonstrated potent PIM-1 kinase inhibitory activity in recent studies. Novel pyridine-based compounds designed as PIM-1 kinase inhibitors achieved IC50 values of 0.5 μM and 5.27 μM against MCF-7 and HepG2 cell lines, respectively, with the lead compound (Compound 12) showing superior potency compared to doxorubicin (IC50: 2.14 μM for MCF-7; 2.48 μM for HepG2) [1]. Additionally, pyridine and pyrazolyl pyridine conjugates exhibited even more potent cytotoxicity with IC50 values of 0.34 μM (MCF-7) and 0.18 μM (HepG2), surpassing staurosporine's PIM-1 kinase inhibition [2]. These studies underscore that specific fluorine and methyl substitution patterns on pyridine scaffolds are critical determinants of kinase inhibition potency.

PIM-1 kinase Kinase inhibitors Cancer Oncology Pyridine scaffold

4-Fluoro-5-methylpicolinonitrile: Research & Procurement Applications


Kinase Inhibitor Lead Optimization

4-Fluoro-5-methylpicolinonitrile should be prioritized for structure-activity relationship (SAR) studies in kinase inhibitor lead optimization programs, particularly those targeting PIM-1, Flt3, or c-Kit kinases. The 4-fluoro substitution pattern provides the documented metabolic stability advantage of the C-F bond (bond dissociation energy ~485 kJ/mol) while maintaining synthetic accessibility via regioselective SNAr chemistry [1]. Researchers can leverage this scaffold to explore fluorine-position effects on target engagement and metabolic clearance without the synthetic complexity of polyfluorinated analogs [2]. The compound's zero rotatable bonds and planar aromatic geometry make it particularly suitable for ATP-binding pocket engagement in kinase active sites [3].

Multigram Synthesis of Pyridine Libraries

For research groups requiring multigram quantities of functionalized pyridine building blocks, 4-fluoro-5-methylpicolinonitrile offers validated scalability in SNAr-based diversification reactions. As demonstrated in systematic studies of halogenated fluoropyridines, 4-fluoro isomers undergo exclusive fluorine substitution with high chemoselectivity, enabling reactions up to 450 g scale for the arylation step and yielding up to 77 g of cycloalkylpyridine product in a two-step sequence [1]. This established scalability reduces process development risk for medicinal chemistry teams transitioning from milligram-scale exploration to gram-scale analog synthesis. The compound's compatibility with (hetero)aliphatic nitrile anions further expands its utility for generating diverse pyridine-containing compound libraries [2].

Metabolic Stability Profiling: Fluorinated vs. Non-Fluorinated

4-Fluoro-5-methylpicolinonitrile serves as an ideal comparator scaffold for head-to-head metabolic stability studies against non-fluorinated 5-methylpicolinonitrile. The 4-position C-F bond provides a measurable ~147 kJ/mol bond strength advantage over the C-H bond in the non-fluorinated analog, which can be correlated with in vitro microsomal stability half-life improvements [1]. Such studies are particularly valuable for drug discovery programs where metabolic soft-spot identification and mitigation are critical decision points. The compound's moderate molecular weight (136.13 g/mol) and favorable physicochemical profile (zero rotatable bonds, low complexity) minimize confounding variables in stability assessments [2].

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